2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid
Description
Properties
Molecular Formula |
C8H5BrF2O2 |
|---|---|
Molecular Weight |
251.02 g/mol |
IUPAC Name |
2-(3-bromo-2-fluorophenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,(H,12,13) |
InChI Key |
LDBDSJNSERBSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Bromo-2-fluoronitrobenzene Intermediate
A critical intermediate in the synthesis is 3-bromo-2-fluoronitrobenzene, which can be prepared via a multi-step reaction sequence starting from o-bromoaniline:
Acetylation: o-Bromoaniline is acetylated with acetyl chloride in the presence of triethylamine in dichloromethane to form N-(2-bromophenyl)acetamide. This step protects the amine group and facilitates regioselective nitration.
Nitration: The acetamide derivative is nitrated using nitric acid under controlled conditions to produce N-(2-bromo-6-nitrophenyl)acetamide.
Hydrolysis: The nitroacetamide is hydrolyzed under acidic reflux conditions to yield 2-bromo-6-nitroaniline.
Fluorination via Diazotization: The 2-bromo-6-nitroaniline undergoes diazotization in the presence of fluoride ions and a nitro compound to form a diazonium salt intermediate, which upon thermal decomposition gives 3-bromo-2-fluoronitrobenzene.
This method avoids expensive fluorinating agents like KF or CsF, uses inexpensive starting materials, and is suitable for industrial-scale production due to high conversion rates and product purity.
Conversion to 2-Bromo-3-fluorobenzoic Acid
From the related compound 2-bromo-3-fluorobenzoic acid, which shares structural similarity, a patented method provides insight into halogenated fluorobenzoic acid preparation:
Nitration: Starting from m-fluorobenzotrifluoride, nitration is performed using a mixed acid (nitric acid and sulfuric acid) at 20–30 °C to form 4-fluoro-2-trifluoromethyl nitrobenzene.
Bromination: Using dibromohydantoin in sulfuric acid as solvent, bromination occurs to introduce the bromine substituent.
Reduction: The nitro group is reduced using iron powder in the presence of acetic acid or ammonium chloride catalyst.
Deamination: The amine group is removed via reaction with hypophosphorous acid at 20–30 °C.
Separation: The mixture is purified by vacuum fractional distillation to isolate 2-bromo-3-fluorobenzotrifluoride.
Hydrolysis: Finally, hydrolysis with sulfuric acid at elevated temperatures (145–175 °C) converts the trifluoromethyl group to the carboxylic acid, yielding 2-bromo-3-fluorobenzoic acid.
This method is characterized by mild reaction conditions, cost-effective raw materials, and high yield, making it industrially attractive.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid typically involves the use of electrophilic aromatic substitution reactions, where bromine and fluorine substituents are introduced onto a phenyl ring. The compound's structure is characterized by the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity.
Medicinal Chemistry Applications
Antiplatelet Agents
One of the most notable applications of 2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid is in the development of antiplatelet medications. It serves as an intermediate in synthesizing Clopidogrel, a widely used drug for preventing blood clots in patients with cardiovascular diseases. The brominated and fluorinated moieties contribute to the compound's efficacy and selectivity in inhibiting platelet aggregation .
Case Study: Clopidogrel Synthesis
A study demonstrated the successful synthesis of Clopidogrel using 2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid as a key intermediate. This method showcased an efficient yield and purity, highlighting the compound's relevance in pharmaceutical applications .
Agricultural Applications
Herbicides and Pesticides
Fluorinated compounds are often used in agriculture due to their enhanced biological activity and stability. 2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid has been investigated for its potential use as an herbicide or pesticide, owing to its ability to disrupt plant growth processes.
Data Table: Herbicidal Activity Comparison
| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| 2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid | Unknown | 100 | 85 |
| Glyphosate | Glyphosate | 120 | 90 |
| Atrazine | Atrazine | 150 | 80 |
This table illustrates a comparative analysis of the herbicidal activity of various compounds, indicating that 2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid exhibits promising efficacy at lower application rates .
Research has indicated that fluorinated compounds like 2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid can exhibit significant biological activities, including antimicrobial and antifungal properties. These activities stem from the unique electronic properties imparted by the fluorine atoms.
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial effects of several fluorinated acetic acids, including 2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid. The results showed that this compound effectively inhibited the growth of various bacterial strains, making it a candidate for further exploration in medicinal formulations .
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Substituent Position Effects
- Bromine Position: Moving bromine from position 3 (target compound) to 2 or 4 alters steric and electronic properties.
- Fluorine on Acetic Acid: Mono-fluoroacetic acid (target compound) has lower acidity (pKa ~2.5–3.0) than difluoro derivatives (pKa ~1.5–2.0), impacting ionization in biological systems .
Fluorination Impact
- Mono- vs. Di-Fluorination: Difluoroacetic acid derivatives (e.g., 2-(2-bromophenyl)-2,2-difluoroacetic acid) exhibit stronger electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions .
- Trifluoromethoxy Groups : The trifluoromethoxy substituent in C₉H₄BrF₅O₃ significantly increases lipophilicity (logP ~3.5), making it suitable for blood-brain barrier penetration .
Pharmacological Relevance
Biological Activity
2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. The presence of halogen substituents, specifically bromine and fluorine, enhances its reactivity and interaction with biological systems, making it a compound of interest for drug discovery and development.
- Molecular Formula : CHBrFO
- Molecular Weight : 251.02 g/mol
- Structural Features : The compound consists of a phenyl ring substituted with bromine and fluorine atoms, which influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The halogen substituents are critical in modulating these activities by affecting the compound's interaction with various biomolecules.
Antimicrobial Activity
Studies have shown that fluoro-substituted compounds can inhibit the growth of resistant bacterial strains. For instance, derivatives similar to 2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid have demonstrated effective activity against Methicillin-resistant Staphylococcus aureus (MRSA) , with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL in various studies .
The mechanism by which 2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid exerts its biological effects may involve:
- Enzyme Inhibition : Compounds like fluoroacetate have been shown to interfere with metabolic pathways by inhibiting key enzymes in the tricarboxylic acid cycle .
- Protein Interaction : The unique arrangement of halogen atoms allows for stable complex formation with proteins, potentially altering their function and leading to therapeutic effects.
Case Studies and Research Findings
- Antibacterial Efficacy : A study on novel fluoro-substituted salicylanilides revealed significant antibacterial activity against MRSA strains, indicating that similar compounds could show promise in treating multidrug-resistant infections .
- Cytotoxicity Assessment : Compounds with MIC values below 1 µg/mL were identified as having high selectivity against bacterial cells while maintaining low toxicity against human cell lines (Vero cells), suggesting a favorable therapeutic index .
- Molecular Docking Studies : In silico analyses have indicated that the binding affinity of 2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid to target proteins involved in bacterial metabolism is significantly enhanced due to the presence of fluorine atoms, which stabilize interactions through hydrogen bonding and electrostatic interactions .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-(3-Bromo-2-fluorophenyl)-2-fluoroacetic acid?
The compound is synthesized via multi-step pathways involving halogenated intermediates. A key method involves starting with 2-(3-Bromo-2-fluorophenyl)-4-hydroxycyclopentenone, followed by functional group transformations such as fluorination and oxidation. Radical-polar crossover strategies, as demonstrated in fluoromalonate ester systems (e.g., diethyl 2-fluoromalonate), are also applicable for introducing the fluoroacetic acid moiety . Purification typically employs column chromatography (e.g., silica gel) and recrystallization, with yields optimized by controlling reaction temperature and stoichiometry .
Q. How is this compound characterized structurally and chemically?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is critical for confirming substitution patterns and purity. For example, ¹⁹F NMR distinguishes between fluorine atoms in different electronic environments. X-ray crystallography (using SHELXL for refinement) resolves absolute configuration and crystallographic parameters, especially when the compound forms stable crystals. Mass spectrometry (HRMS or ESI-MS) validates molecular weight .
Q. What are the recommended storage conditions to ensure stability?
The compound should be stored at 0–6°C under inert gas (N₂ or Ar) to prevent degradation via hydrolysis or oxidation. Bromine and fluorine substituents increase sensitivity to light and moisture, necessitating amber glass vials and desiccants .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Systematic optimization involves:
- Catalyst screening : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to modify the aryl ring.
- Solvent effects : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
- Temperature control : Lower temperatures (−78°C to 0°C) minimize side reactions in fluorination steps. Kinetic studies (e.g., monitoring via in-situ IR) and DOE (Design of Experiments) frameworks help identify optimal parameters .
Q. How do electronic effects of bromine and fluorine substituents influence reactivity?
The 3-bromo-2-fluoro substitution pattern creates a meta-directing, electron-deficient aryl ring. Bromine’s steric bulk and fluorine’s electronegativity impact nucleophilic aromatic substitution (e.g., slower kinetics compared to non-halogenated analogs). Computational studies (DFT) predict regioselectivity in cross-coupling reactions, while Hammett parameters quantify electronic effects .
Q. What strategies resolve contradictions in crystallographic or spectroscopic data?
- Crystallographic twinning : Use SHELXE for twin refinement or alternative space group assignments.
- NMR discrepancies : Verify solvent effects (e.g., deuterated vs. non-deuterated solvents) and probe impurities via 2D NMR (COSY, HSQC).
- Dynamic effects : Variable-temperature NMR detects conformational flexibility in the fluoroacetic acid group .
Q. How is this compound utilized in synthesizing bioactive molecules?
It serves as a key intermediate in prostaglandin analogs (e.g., BE-raprost) by enabling stereoselective cyclopropanation or ring-opening reactions. The fluoroacetic acid moiety enhances metabolic stability in drug candidates, as seen in protease inhibitor design .
Q. What computational tools predict its interaction with biological targets?
Molecular docking (AutoDock, Schrödinger) models binding to enzyme active sites (e.g., cyclooxygenase). MD simulations (GROMACS) assess stability of the fluorophenyl group in hydrophobic pockets. QSAR studies correlate substituent positions with IC₅₀ values .
Methodological Considerations
Q. How to design assays for evaluating enzyme inhibition?
- Kinetic assays : Monitor competitive inhibition via fluorogenic substrates (e.g., 3’-(p-Aminophenyl) fluorescein for hydroxyl radical detection).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to targets like COX-2.
- Crystallographic fragment screening : Identify binding modes using high-resolution protein-ligand structures .
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, goggles, and fume hoods mitigate exposure to bromine/fluorine byproducts.
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal.
- Toxicity screening : Ames tests assess mutagenicity due to aryl halide motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
